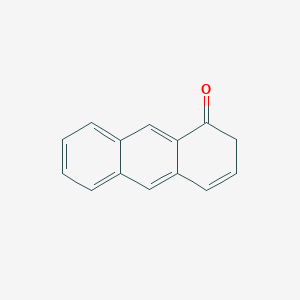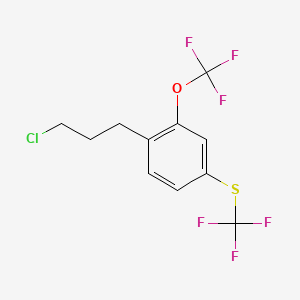
Anthracenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracenone, also known as anthracene-9,10-dione, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, characterized by the presence of two keto groups at the 9 and 10 positions of the central ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anthracenone can be synthesized through several methods:
Oxidation of Anthracene: This is one of the most common methods, where anthracene is oxidized using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which is then cyclized to this compound.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anthracene using chromium (VI) oxide due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Anthracenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound using reagents like sodium borohydride can yield anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated or nitrated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Anthracenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymer chemistry
Wirkmechanismus
The mechanism of action of anthracenone, particularly in biological systems, involves its interaction with various molecular targets:
Inhibition of Melanin Production: this compound derivatives inhibit the activity of enzymes such as tyrosinase, which is crucial for melanin synthesis.
Antimicrobial and Anticancer Activity: The exact molecular pathways are still under investigation, but it is believed that this compound derivatives interact with cellular DNA and proteins, leading to cell death in microbial and cancer cells.
Vergleich Mit ähnlichen Verbindungen
- Anthraquinone
- Phenanthrene
- Naphthoquinone
Anthracenone’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications, distinguishing it from its similar counterparts.
Eigenschaften
CAS-Nummer |
101843-14-5 |
|---|---|
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2H-anthracen-1-one |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2 |
InChI-Schlüssel |
MRVNKBNZHOHVER-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=CC3=CC=CC=C3C=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)







![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)

![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)


